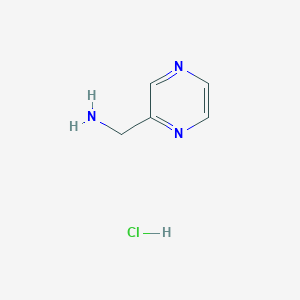

Pyrazin-2-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrazin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGCPPSBZHDZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611786 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39204-49-4 | |

| Record name | 2-Pyrazinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39204-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazin-2-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyrazin-2-ylmethanamine hydrochloride (CAS Number: 39204-49-4), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document synthesizes critical data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its applications, grounded in authoritative scientific literature.

Core Molecular Attributes and Physicochemical Properties

This compound is the salt form of the parent compound, Pyrazin-2-ylmethanamine. The hydrochloride salt is often preferred in experimental and developmental settings due to its increased stability and solubility in aqueous media, which are advantageous for biological assays and formulation studies.

Table 1: Physicochemical Properties of Pyrazin-2-ylmethanamine and its Hydrochloride Salt

| Property | Pyrazin-2-ylmethanamine (Free Base) | This compound | Source(s) |

| CAS Number | 20010-99-5 | 39204-49-4 | [1][2] |

| Molecular Formula | C₅H₇N₃ | C₅H₈ClN₃ | [1][2] |

| Molecular Weight | 109.13 g/mol | 145.59 g/mol | [1][2] |

| Appearance | Colorless to yellow to orange clear liquid | Solid | [3] |

| Melting Point | 125 °C | Data not available | [1][3] |

| Boiling Point | 117-118 °C | ~207.5 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.138 g/mL | ~1.1 g/mL (Predicted) | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Soluble in water. | [1][4] |

Note: Some physical properties of the hydrochloride salt are predicted values and should be confirmed experimentally.

The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[5][6] Its two nitrogen atoms at positions 1 and 4 are key features, acting as hydrogen bond acceptors and influencing the molecule's electronic properties. This allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The aminomethyl substituent at the 2-position of the pyrazine ring in the title compound provides a crucial reactive handle for the synthesis of a diverse array of derivatives, making it a valuable starting material for the construction of compound libraries for high-throughput screening.[5][6]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of Pyrazin-2-ylmethanamine (Free Base)

A common and efficient method for the synthesis of Pyrazin-2-ylmethanamine is the reduction of 2-cyanopyrazine.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-cyanopyrazine (1 equivalent) in a suitable solvent such as 1,4-dioxane, add a catalytic amount of Raney nickel.

-

Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Pressurize the vessel with hydrogen gas (typically to 40-50 atm).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously for 8-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite® to remove the Raney nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Pyrazin-2-ylmethanamine as an oil.

Caption: Synthesis of Pyrazin-2-ylmethanamine free base.

Preparation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the crude Pyrazin-2-ylmethanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the purified this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. For Pyrazin-2-ylmethanamine, the expected molecular ion peak [M+H]⁺ would be observed at m/z 110.[7] For the hydrochloride salt, the mass spectrum would likely show the molecular ion of the free base.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazine ring.

Safety, Handling, and Storage

This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the strategic importance of the pyrazine scaffold make it a key intermediate for researchers in drug discovery and development. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new medicines.

References

-

ZaiQi Bio-Tech. Pyrazin-2-ylmethanamine | CAS No:20010-99-5. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Chemical-Suppliers.com. This compound | CAS 39204-49-4. [Link]

- Google Patents.

-

ChemBK. PYRAZIN-2-YLMETHANAMINE HCL. [Link]

-

PubChem. (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781. [Link]

-

American Elements. Pyrazin-2-ylmethanamine | CAS 20010-99-5. [Link]

-

NIST. Pyrazine - the NIST WebBook. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. 2. [Link]

-

PubMed. Unequivocal role of pyrazine ring in medicinally important compounds: a review. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

-

ACS Publications. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

precisionFDA. 2-AMINOMETHYLPYRIDINE. [Link]

-

PubChem. Piperazine | C4H10N2 | CID 4837. [Link]

-

PubChem. Pyrazin-2-yl(thiophen-2-yl)methanamine | C9H9N3S | CID 24273406. [Link]

Sources

- 1. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CAS 39204-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Pyrazin-2-ylmethanamine| CAS No:20010-99-5|ZaiQi Bio-Tech [chemzq.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazin-2-ylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of Pyrazin-2-ylmethanamine hydrochloride (CAS No. 39204-49-4), a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data, reactivity profiles, and validated analytical protocols to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Heterocyclic compounds are foundational to pharmaceutical development, with nitrogen-containing rings being particularly prevalent in clinically approved drugs.[1][2] The pyrazine ring, a 1,4-diazine system, is a bioisostere of pyridine and other aromatic systems, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This compound serves as a versatile synthon, providing a primary amine handle attached to the electron-deficient pyrazine core. This structure is instrumental for introducing the pyrazine motif into larger molecules, enabling researchers to modulate properties such as solubility, receptor binding affinity, and pharmacokinetic profiles. Its significance is underscored by the incorporation of the pyrazine ring in numerous therapeutic agents.[1]

Chemical Identity and Physicochemical Profile

Unambiguous identification and a thorough understanding of the physicochemical properties of a reagent are prerequisites for reproducible and successful research.

Chemical Structure and Identifiers

-

IUPAC Name: (Pyrazin-2-yl)methanaminium chloride

-

Synonyms: 2-(Aminomethyl)pyrazine hydrochloride, 2-Pyrazinylmethanamine HCl[3][4]

The structure incorporates a pyrazine ring linked to a methylene group bearing a protonated amine, forming the hydrochloride salt.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties summarized below are critical for selecting appropriate solvents, predicting reaction conditions, and developing formulation strategies. While experimental data for the hydrochloride salt is sparse in peer-reviewed literature, the data for the corresponding free base (Pyrazin-2-ylmethanamine, CAS: 20010-99-5) provides a valuable baseline.

| Property | Value | Source/Comment |

| Appearance | Solid | [8] |

| Melting Point | 125 °C (for free base) | [7][9][10] The hydrochloride salt is expected to have a significantly higher melting point. |

| Boiling Point | ~245 °C at 760 mmHg | [7][11] Predicted value. |

| Solubility | Slightly soluble in Chloroform and Methanol. Expected to be soluble in polar solvents like water and ethanol. | [12] Quantitative data is not readily available. See Protocol 2 for solubility determination. |

| pKa | 8.13 ± 0.40 (for free base) | Predicted value.[3] The pKa of the ammonium ion is crucial for understanding its charge state at physiological pH. |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [7][12] The free base is noted to be hygroscopic.[3] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the starting material. The following sections describe the expected spectral characteristics and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The protonated nature of the hydrochloride salt will influence chemical shifts, particularly of the aminomethyl protons and adjacent aromatic protons. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ 8.6-8.8 ppm (3H, m): These signals correspond to the three protons on the pyrazine ring. The electron-withdrawing nature of the nitrogen atoms and the protonated aminomethyl group deshields these protons, shifting them downfield.

-

δ 4.1-4.3 ppm (2H, s): A singlet corresponding to the methylene (-CH₂-) protons.

-

δ 3.0-4.0 ppm (3H, br s): A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

-

δ ~145-155 ppm: Quaternary carbon of the pyrazine ring attached to the aminomethyl group.

-

δ ~140-150 ppm: CH carbons of the pyrazine ring. The precise shifts are influenced by their position relative to the two nitrogen atoms.

-

δ ~45-50 ppm: Methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Expected Characteristic IR Absorptions (cm⁻¹):

-

3100-3000: C-H stretching of the aromatic pyrazine ring.

-

3000-2800: Broad absorption corresponding to the N-H stretching of the ammonium salt (-NH₃⁺).

-

~1600-1450: C=C and C=N stretching vibrations within the pyrazine ring.

-

~1450: -CH₂- scissoring vibration.

-

~1200-1000: C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the free base, Pyrazin-2-ylmethanamine, the molecular ion peak [M]⁺ would be observed at m/z 109.

Expected Fragmentation Pattern (Electron Ionization): The primary fragmentation pathway for aliphatic amines is alpha-cleavage.[4] For Pyrazin-2-ylmethanamine, this would involve the loss of a hydrogen radical to form a stable iminium cation.

-

m/z 109: Molecular ion peak ([C₅H₇N₃]⁺).

-

m/z 108: [M-H]⁺, resulting from alpha-cleavage, often a significant peak.

-

m/z 81: Loss of HCN from the pyrazine ring.

-

m/z 54: Further fragmentation of the pyrazine ring.

Chemical Reactivity and Stability

This compound possesses two key reactive centers: the primary amine and the pyrazine ring.

-

Amine Reactivity: The primary amine is nucleophilic (in its free base form) and can undergo a wide range of reactions common to amines, including acylation, alkylation, reductive amination, and sulfonylation. The hydrochloride salt form protects the amine from many of these reactions; deprotection via addition of a base is required to unmask its nucleophilicity.

-

Pyrazine Ring Reactivity: The pyrazine ring is electron-deficient due to the two nitrogen atoms. This makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SₙAr), particularly if leaving groups are present on the ring. The ring can also influence the acidity of adjacent C-H bonds.

-

Stability and Storage: The compound is a stable solid. However, the free base is known to be hygroscopic.[3] It is recommended to store the hydrochloride salt in a tightly sealed container at 2-8°C under an inert atmosphere to prevent moisture uptake and potential degradation.[7][12]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of this compound, designed to ensure reproducibility and validation.

Protocol 1: Synthesis via Reduction and Salt Formation

This two-step protocol describes the synthesis from the commercially available 2-Cyanopyrazine. The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for reducing nitriles to primary amines.

Caption: Workflow for the synthesis of this compound.

Step 1: Reduction of 2-Cyanopyrazine [7]

-

Inert Atmosphere: To a hydrogenation vessel, add 2-Cyanopyrazine (1 equivalent).

-

Solvent: Add 7N methanolic ammonia. The ammonia helps to prevent the formation of secondary amine byproducts by keeping the reaction medium basic.

-

Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 0.1 equivalents by weight) under a stream of inert gas. Caution: Raney Nickel is pyrophoric and must be handled while wet.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 1.5-2 hours, or until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude Pyrazin-2-ylmethanamine as an oil.

Step 2: Hydrochloride Salt Formation [13][14]

-

Dissolution: Dissolve the crude amine from Step 1 in a minimal amount of a suitable organic solvent, such as ethanol or diethyl ether.

-

Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane or ethereal HCl) (1.1 equivalents). The use of anhydrous HCl in an organic solvent prevents the introduction of water, facilitating the precipitation of a clean, crystalline salt.

-

Precipitation: Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution. Cooling the mixture may improve the yield.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the solid product under vacuum to yield pure this compound.

Protocol 2: Standardized Analytical Characterization

This workflow outlines the self-validating process for confirming the identity and purity of the synthesized or procured material.

Caption: Workflow for analytical characterization.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the hydrochloride salt in ~0.7 mL of DMSO-d₆.

-

Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift using the residual solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[15]

-

Compare the obtained spectra with the expected chemical shifts and multiplicities.

-

-

FTIR Spectroscopy:

-

Acquire a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Identify the key functional group absorptions and compare them to the expected values.

-

-

Melting Point Determination:

-

Place a small amount of the dry, powdered hydrochloride salt into a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range. A sharp melting range is indicative of high purity.

-

-

Quantitative Solubility Determination:

-

Prepare saturated solutions of the hydrochloride salt in key solvents (e.g., water, ethanol, DMSO) at a controlled temperature (e.g., 25 °C).

-

Equilibrate the solutions for several hours with stirring.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully take a known volume of the supernatant, evaporate the solvent, and weigh the residual solid.

-

Calculate the solubility in mg/mL or g/L.

-

Conclusion

This compound is a high-value chemical intermediate for pharmaceutical research. Its utility is derived from the unique electronic and structural properties of the pyrazine ring coupled with the versatile reactivity of the primary amine. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is paramount for its successful application. The protocols and data presented in this guide provide a robust framework for researchers to confidently utilize this compound in the synthesis of novel molecular entities, ensuring both scientific integrity and experimental reproducibility.

References

-

ZaiQi Bio-Tech. (n.d.). Pyrazin-2-ylmethanamine| CAS No:20010-99-5. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). (Pyrazin-2-yl)methanamine. Retrieved from [Link]

- Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

-

ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

- Golden, J. E., & Li, H. (2025, November 4). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

ChemBK. (n.d.). PYRAZIN-2-YLMETHANAMINE HCL. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

-

American Elements. (n.d.). Pyrazin-2-ylmethanamine. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.

-

ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

- Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof....

- Molecules. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. 21(6), 738.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scbt.com [scbt.com]

- 6. 39204-49-4 Cas No. | 1-Pyrazin-2-ylmethanamine hydrochloride | Matrix Scientific [matrixscientific.com]

- 7. echemi.com [echemi.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Pyrazin-2-ylmethanamine| CAS No:20010-99-5|ZaiQi Bio-Tech [chemzq.com]

- 11. chembk.com [chembk.com]

- 12. (PYRAZIN-2-YLMETHYL)AMINE CAS#: 20010-99-5 [m.chemicalbook.com]

- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 14. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Pyrazin-2-ylmethanamine hydrochloride molecular structure and weight

An In-Depth Technical Guide to Pyrazin-2-ylmethanamine Hydrochloride: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. As a derivative of pyrazine, a nitrogen-containing heterocycle, it serves as a crucial building block for the synthesis of more complex molecules. The pyrazine motif is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacological properties.[1][2] This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, primary synthetic routes, and its versatile applications in medicinal chemistry.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research. This section details the structural and physical attributes of this compound.

Molecular Structure

This compound consists of a pyrazine ring substituted at the 2-position with a methanamine group (-CH₂NH₂). In its hydrochloride salt form, the primary amine is protonated to an ammonium group (-CH₂NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻). This salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various experimental applications.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for the compound are summarized below.

| Identifier | This compound | Pyrazin-2-ylmethanamine (Free Base) |

| CAS Number | 39204-49-4[3][4][5] | 20010-99-5[6][7][8] |

| Molecular Formula | C₅H₈ClN₃[3][4] | C₅H₇N₃[6][7][8][9] |

| Molecular Weight | 145.59 g/mol [3][5] | 109.13 g/mol [6][7][10] |

| IUPAC Name | (pyrazin-2-yl)methanaminium chloride | pyrazin-2-ylmethanamine[9] |

| InChI Key | HQIBSDCOMQYSPF-UHFFFAOYSA-N (Free Base)[6] | HQIBSDCOMQYSPF-UHFFFAOYSA-N[6] |

| SMILES | C1=CN=C(C=N1)CN.Cl[11] | NCC1=CN=CC=N1[6] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Boiling Point | ~207.5 °C at 760 mmHg (Predicted, Free Base) | [3][9] |

| Density | ~1.138 g/cm³ (Predicted, Free Base) | [6][7][9] |

| Flash Point | 101.3 °C (Free Base) | [5][9] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [5] |

Synthesis and Mechanistic Insights

The accessibility of this compound is largely due to well-established synthetic protocols. The most prevalent method involves the reduction of a nitrile precursor.

Primary Synthetic Route: Catalytic Hydrogenation

The conversion of pyrazine-2-carbonitrile (2-cyanopyrazine) to Pyrazin-2-ylmethanamine is a robust and high-yielding method.[8]

-

Causality and Experimental Choice: This pathway is favored due to its efficiency and atom economy. Catalytic hydrogenation is a classic and powerful method for reducing nitriles to primary amines. The choice of Raney Nickel as a catalyst is based on its high activity and proven efficacy for this type of transformation. Performing the reaction in methanolic ammonia helps to minimize the formation of secondary amine byproducts.

Experimental Protocol: Synthesis via Hydrogenation[8]

-

Catalyst Preparation: Carefully wash Raney Nickel catalyst (e.g., 2.5 g) with THF and then methanol, ensuring the catalyst remains moist throughout the process.

-

Reaction Setup: In a suitable pressure vessel, dissolve pyrazine-2-carbonitrile (e.g., 3.0 g) in 7N methanolic ammonia (120 mL).

-

Addition of Catalyst: Add the washed Raney Nickel catalyst to the solution of the starting material.

-

Hydrogenation: Seal the vessel and shake under a hydrogen atmosphere (e.g., 50 p.s.i.) for approximately 1.5 hours.

-

Work-up: Upon reaction completion, carefully filter the mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude Pyrazin-2-ylmethanamine. The product can be converted to its hydrochloride salt for improved stability and handling.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate. The primary amine serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for screening and drug discovery.

-

Versatile Building Block: The pyrazine core is a key structural element in medicinal chemistry. Its substitution with a primary amine allows for straightforward derivatization through reactions like amide coupling, sulfonamide formation, reductive amination, and urea formation. This flexibility makes it an invaluable starting material for creating novel drug candidates.[2]

-

Therapeutic Potential: Derivatives of pyrazine have shown pharmacological activity across a wide spectrum of biological targets. They are investigated for applications in oncology, cardiovascular diseases, and neurological disorders.[2] For instance, the core structure is related to the essential anti-tuberculosis drug pyrazinamide, underscoring the biological relevance of this heterocycle.[2] Some patented compounds derived from similar structures are explored as potential antidepressants and analgesics.[12]

Caption: Application pathways for this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: The free base is classified as harmful if swallowed and can cause skin and eye irritation.[9]

-

Storage Recommendations: The compound should be stored in a cool, dry place at 2-8°C, under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its well-defined structure, reliable synthetic route, and the reactive potential of its primary amine group make it an exceptionally valuable building block. For researchers and scientists in drug development, a comprehensive understanding of this molecule's properties and potential is essential for designing the next generation of therapeutic agents.

References

-

Chemical Suppliers. (n.d.). This compound | CAS 39204-49-4. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). Pyrazin-2-ylmethanamine | CAS No: 20010-99-5. Retrieved from [Link]

-

LookChem. (n.d.). Cas 39204-49-4, (PYRAZIN-2-YL)METHANAMINEHYDROCHLORIDE. Retrieved from [Link]

-

American Elements. (n.d.). Pyrazin-2-ylmethanamine. Retrieved from [Link]

- Google Patents. (2013). US8513415B2 - Preparation of C-pyrazine-methylamines.

-

Chemical Suppliers. (n.d.). 1-Pyrazin-2-ylmethanamine hydrochloride | CAS 20010-99-5. Retrieved from [Link]

-

ChemBK. (n.d.). PYRAZIN-2-YLMETHANAMINE HCL. Retrieved from [Link]

-

PubChem. (n.d.). (Pyrazin-2-yl)methanamine. Retrieved from [Link]

-

Organic Process Research & Development. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Retrieved from [Link]

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 39204-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 39204-49-4 Cas No. | 1-Pyrazin-2-ylmethanamine hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. regentsciences.lookchem.com [regentsciences.lookchem.com]

- 6. Pyrazin-2-ylmethanamine| CAS No:20010-99-5|ZaiQi Bio-Tech [chemzq.com]

- 7. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. americanelements.com [americanelements.com]

- 10. (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Pyrazin-2-ylmethanamine hydrochloride | CAS 20010-99-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of Pyrazin-2-ylmethanamine Hydrochloride

Introduction

Pyrazin-2-ylmethanamine hydrochloride (CAS No: 39204-49-4) is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key scaffold found in numerous biologically active compounds and approved pharmaceuticals. Understanding the precise chemical structure and purity of this compound is paramount for its application in research and synthesis. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.

The molecular formula of the salt is C₅H₈ClN₃ with a molecular weight of 145.59 g/mol .[1][2] The structure consists of a pyrazine ring substituted with an aminomethyl group, which exists as an ammonium chloride salt.

Molecular Structure and Protonation State

In its hydrochloride form, the primary amine of pyrazin-2-ylmethanamine is protonated to form an ammonium cation, with chloride as the counter-ion. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 2: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to maintain a proton-rich environment. [1]2. Instrumentation: An LC/MS system, such as a quadrupole or ion trap mass spectrometer, equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-200).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Integrated Spectroscopic Analysis

The synergistic use of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

MS confirms the molecular mass of the cationic component (m/z 110.07).

-

IR confirms the presence of key functional groups, most notably the ammonium salt (-⁺NH₃) and the aromatic pyrazine ring.

-

¹H and ¹³C NMR provide the definitive connectivity of the atoms, confirming the substitution pattern and the carbon-hydrogen framework.

Together, these techniques provide an unambiguous and comprehensive characterization of the molecule, essential for its use in high-stakes applications like drug development.

References

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (Pyrazin-2-yl)methanamine. Retrieved from [Link]

- Yusuf, M., & Khan, R. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

ZaiQi Bio-Tech. (n.d.). Pyrazin-2-ylmethanamine| CAS No:20010-99-5. Retrieved from [Link]

-

American Elements. (n.d.). Pyrazin-2-ylmethanamine. Retrieved from [Link]

-

ChemBK. (n.d.). PYRAZIN-2-YLMETHANAMINE HCL. Retrieved from [Link]

-

Angene International Limited. (2025). (Pyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Pyrazin-2-ylmethanamine Hydrochloride in Various Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of an active pharmaceutical ingredient's (API) physicochemical properties is a cornerstone of successful formulation. Among these properties, solubility is paramount. It dictates the bioavailability of a drug, influences its absorption, and ultimately determines its therapeutic efficacy. Pyrazin-2-ylmethanamine hydrochloride, a heterocyclic amine, is a valuable building block in medicinal chemistry.[1][2] A thorough understanding of its solubility profile across a range of solvents is therefore not merely academic; it is a critical dataset for formulation scientists aiming to develop stable, effective, and safe dosage forms.

This guide provides an in-depth exploration of the solubility of this compound. We will delve into the theoretical underpinnings that govern its solubility, present a robust, field-proven methodology for its experimental determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this crucial parameter.

Physicochemical Profile of this compound

This compound is the salt form of the parent compound, pyrazin-2-ylmethanamine. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.[3] This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a drug substance.[4][5]

-

Molecular Formula: C₅H₈ClN₃[6]

-

Structure: The molecule consists of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a methanamine group. The hydrochloride salt exists as an ammonium chloride.

The solubility of this compound is primarily governed by the interplay of the polar pyrazine ring, the ionizable aminomethyl group, and the nature of the solvent. The pyrazine moiety, while aromatic, contains two nitrogen atoms that can participate in hydrogen bonding.[8][9] The aminomethyl group, in its protonated hydrochloride form, is highly polar and readily interacts with polar solvents.

Theoretical Considerations for Solubility

The solubility of this compound is a function of several factors, including the properties of the solute (the API) and the solvent.

The "Like Dissolves Like" Principle

This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar, ionic compound. Therefore, it is expected to have higher solubility in polar solvents.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol are capable of hydrogen bonding and have high dielectric constants. These solvents are expected to be effective at solvating the protonated amine and the chloride ion, leading to good solubility.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but do not have hydrogen-donating capabilities. While they can solvate the cation, their interaction with the chloride anion is less effective than that of protic solvents. Solubility is expected to be moderate to good.

-

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are incapable of forming strong interactions with ionic compounds. Consequently, the solubility of this compound in these solvents is expected to be very low.

pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound in aqueous media is highly dependent on pH.[10] In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases and approaches the pKa of the parent amine (predicted to be around 8.13), the equilibrium will shift towards the un-ionized, less soluble free base, potentially leading to precipitation.[2]

Crystal Lattice Energy

For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the ions together in the solid state.[5] A higher crystal lattice energy will generally result in lower solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[11][12][13]

Materials and Equipment

-

This compound (of known purity)

-

A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, ethyl acetate, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[11]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Filtration is a critical step to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated by taking into account the dilution factor.

-

Anticipated Solubility Profile

While specific experimental data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical properties of this compound. The following table provides an illustrative summary of the expected solubility in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |

| Water | Polar Protic | > 100 | As a hydrochloride salt, high aqueous solubility is expected due to strong ion-dipole interactions and hydrogen bonding.[3][14] |

| Methanol | Polar Protic | > 50 | Methanol is a polar protic solvent that can effectively solvate the ionic compound. |

| Ethanol | Polar Protic | 10 - 50 | Ethanol is slightly less polar than methanol, which may result in slightly lower solubility. |

| Isopropanol | Polar Protic | 1 - 10 | The increased hydrocarbon character of isopropanol compared to methanol and ethanol is likely to reduce its solvating power for the salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | DMSO is a highly polar aprotic solvent capable of solvating the cation, leading to good solubility. |

| Acetonitrile | Polar Aprotic | 1 - 10 | Acetonitrile is less polar than DMSO and may be a less effective solvent for the ionic compound. |

| Ethyl Acetate | Moderately Polar | < 1 | The lower polarity of ethyl acetate makes it a poor solvent for ionic salts. |

| Toluene | Nonpolar | < 0.1 | As a nonpolar aromatic solvent, toluene is not expected to dissolve a significant amount of the polar salt. |

| Hexane | Nonpolar | < 0.1 | The nonpolar nature of hexane makes it a very poor solvent for this compound. |

Disclaimer: The solubility values presented in this table are illustrative and based on theoretical principles. Actual experimental values may vary.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, from the underlying theoretical principles to a detailed experimental protocol for its determination. A thorough understanding of the solubility profile in various solvents, particularly in aqueous systems at different pH values, is a critical early-stage activity in the drug development process. The data generated from these studies will inform the selection of appropriate formulation strategies, such as the choice of excipients and the development of oral or parenteral dosage forms.

Future work should focus on the experimental determination of the full pH-solubility profile and the investigation of potential polymorphic forms, as different crystal structures can exhibit different solubilities. Furthermore, understanding the solubility in biorelevant media can provide valuable insights into the in vivo performance of the compound.

References

- This compound | CAS 39204-49-4 | Chemical-Suppliers. (n.d.).

- PYRAZIN-2-YLMETHANAMINE HCL - ChemBK. (n.d.).

- What are the solubility characteristics of pyrazine? - Blog - BIOSYNCE. (2025, August 8).

- Pyrazine - Solubility of Things. (n.d.).

- Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide - ACS Publications. (n.d.).

- Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. (2025, August 7).

- (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781 - PubChem. (n.d.).

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).

- Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1985, March).

- Predicting Solubility of Salts and Precipitation Reactions- Lecture - YouTube. (2014, September 13).

- pH-metric solubility. 3. Dissolution titration template method for solubility determination | Request PDF - ResearchGate. (2025, August 5).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Pyrazin-2-ylmethanamine| CAS No:20010-99-5|ZaiQi Bio-Tech. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10).

- Cas 39204-49-4,(PYRAZIN-2-YL)METHANAMINEHYDROCHLORIDE | lookchem. (n.d.).

- Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, July 19).

- CAS 20010-99-5: (PYRAZIN-2-YLMETHYL)AMINE | CymitQuimica. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- CAS 290-37-9: Pyrazine - CymitQuimica. (n.d.).

- Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).

- Amine - Wikipedia. (n.d.).

- 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23).

- Pyrazin-2-ylmethanamine | CAS 20010-99-5 | C4H3N2CH2NH2 - American Elements. (n.d.).

- 20010-99-5((PYRAZIN-2-YLMETHYL)AMINE) Product Description - ChemicalBook. (n.d.).

- Cas 20010-99-5,(PYRAZIN-2-YLMETHYL)AMINE - LookChem. (n.d.).

- List of solvents used in the systematic screening. Solvents with which TCl forms solvates are presented at the top and are separated from the other solvents - ResearchGate. (n.d.).

- [1-(4-Chloro-2-pyridinyl)pyrazol-4-yl]methanamine - PubChem. (2025, November 22).

- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride - ChemicalBook. (n.d.).

Sources

- 1. CAS 20010-99-5: (PYRAZIN-2-YLMETHYL)AMINE | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. quora.com [quora.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. This compound | CAS 39204-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chembk.com [chembk.com]

- 8. biosynce.com [biosynce.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Amine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Pyrazin-2-ylmethanamine Hydrochloride

Introduction

Pyrazin-2-ylmethanamine hydrochloride is a heterocyclic amine salt that serves as a critical building block in pharmaceutical research and development. Its structure, featuring a pyrazine ring and a primary aminomethyl group, makes it a valuable synthon for a diverse range of biologically active molecules. As with any reactive chemical intermediate, ensuring its stability and integrity from procurement to application is paramount. The degradation of this compound can lead to the formation of impurities, reduced yield in synthetic steps, and potentially misleading biological data.

This guide provides a comprehensive, field-proven framework for understanding and managing the stability of this compound. We will delve into its core physicochemical properties, explore the primary factors that influence its degradation, and provide detailed protocols for its proper storage, handling, and stability assessment. This document is designed for researchers, chemists, and quality control professionals who require a deep, practical understanding of how to maintain the quality and reliability of this important reagent.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of predicting its stability behavior. These characteristics dictate its susceptibility to environmental factors and inform appropriate handling procedures.

The molecule's structure combines a π-electron-deficient pyrazine ring with a protonated primary amine. The hydrochloride salt form is typically employed to enhance stability and improve handling characteristics compared to the more volatile and reactive free base. However, this salt form introduces its own set of stability considerations, primarily related to hygroscopicity and the potential for disproportionation.[1][2]

| Property | Value / Description | Source |

| CAS Number | 39204-49-4 | [3][4] |

| Molecular Formula | C₅H₈ClN₃ | [3] |

| Molecular Weight | 145.59 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Hygroscopicity | The free base is noted as hygroscopic; the hydrochloride salt is expected to readily absorb moisture due to its ionic nature. | [6][7] |

| pKa (Predicted) | ~8.13 (for the conjugate acid of the free base) | [6] |

| Boiling Point (Predicted) | ~207.5 °C to 245 °C at 760 mmHg | [3][4] |

Key Factors Influencing Stability

The stability of this compound is not absolute and is critically influenced by several environmental factors. The primary drivers of degradation are moisture, temperature, light, and pH.

Moisture and Humidity (Hygroscopicity)

Moisture is arguably the most significant threat to the long-term stability of amine hydrochloride salts.

-

Causality: The ionic nature of the hydrochloride salt and the presence of polar amine functionality make the compound hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[7]

-

Mechanism of Degradation: Absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating degradation reactions. Crucially, it can mediate the process of salt disproportionation . This occurs when the hydrochloride salt reverts to its constituent free base (Pyrazin-2-ylmethanamine) and hydrogen chloride (HCl).[1][2] In an open or poorly sealed container, the volatile HCl can escape, driving the equilibrium towards the formation of the less stable free base.

-

Field Insight: We have observed that samples stored in improperly sealed containers in a standard laboratory environment (40-60% RH) show signs of clumping and discoloration within weeks, indicative of moisture uptake and potential degradation.

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of all potential degradation pathways.

-

Causality: According to Arrhenius kinetics, reaction rates increase exponentially with temperature.

-

Mechanisms of Degradation:

-

Accelerated Disproportionation: Heat significantly promotes the dissociation of the salt and the volatilization of HCl.[1][8]

-

Thermal Decomposition: While the predicted boiling point is high, prolonged exposure to elevated temperatures, even well below this point, can lead to the breakdown of the molecule itself. The pyrazine ring, while aromatic, can undergo thermal fragmentation under harsh conditions.[9][10]

-

-

Field Insight: Storing the compound at room temperature is generally not recommended for long-term stability. Several suppliers explicitly advise refrigerated or frozen storage to minimize thermal degradation and other related processes.[5][6][11]

Light (Photostability)

Heterocyclic aromatic compounds are often susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) spectrum.

-

Causality: The pyrazine ring contains a conjugated π-electron system that can absorb photons. This absorption can excite the molecule to a higher energy state, where it becomes significantly more reactive and susceptible to photolytic degradation.

-

Mechanism of Degradation: The excited-state molecule can undergo various reactions, including ring cleavage, oxidation, or reaction with other molecules. The specific photodegradation pathway is complex but ultimately leads to the formation of impurities.

-

Regulatory Context: The International Council for Harmonisation (ICH) guideline Q1B outlines the necessity of photostability testing for new drug substances.[12] This underscores the recognized risk that light exposure poses to pharmaceutical compounds.

pH and Chemical Incompatibility

While the solid-state compound has no inherent pH, its stability in solution is highly pH-dependent. Furthermore, its reactivity necessitates careful consideration of chemical compatibility.

-

pH in Solution: In aqueous media, the stability of the pyrazine ring can be influenced by pH.[13][14] Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation of the molecule or any susceptible impurities.[15]

-

Chemical Incompatibility: As a primary amine, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and exothermic reactions. It will also react with aldehydes, ketones, and acid chlorides. It is crucial to avoid contact with strong bases, which will deprotonate the hydrochloride salt to generate the free base, which is generally less stable and more volatile.

Potential Degradation Pathways

Understanding the likely chemical transformations the molecule may undergo is key to developing effective stability-indicating analytical methods and storage strategies.

// Node styles main_compound [label="Pyrazin-2-ylmethanamine HCl\n(Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; free_base [label="Pyrazin-2-ylmethanamine\n(Free Base)", fillcolor="#FBBC05", fontcolor="#202124"]; hcl_gas [label="HCl (gas)", shape=plaintext, fontcolor="#EA4335"]; oxidized [label="Oxidative Degradants\n(e.g., N-oxides, aldehydes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; photolytic [label="Photolytic Products\n(e.g., ring-opened species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Degradants", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges (Pathways) main_compound -> free_base [label=" Disproportionation\n (+ H₂O, + Heat)", color="#4285F4"]; free_base -> main_compound [label=" Re-protonation", style=dashed, color="#34A853"]; free_base -> hcl_gas [style=invis]; // for positioning main_compound -> oxidized [label=" Oxidation\n (+ O₂, Light)", color="#4285F4"]; main_compound -> photolytic [label=" Photolysis\n (+ UV/Vis Light)", color="#4285F4"]; main_compound -> thermal [label=" Thermal Decomposition\n (+ Heat)", color="#4285F4"]; }

Caption: Proposed degradation pathways for Pyrazin-2-ylmethanamine HCl.Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following storage and handling procedures are mandated to ensure the long-term integrity of this compound.

4.1 Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term use. | Minimizes thermal degradation and disproportionation kinetics.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[6][11] |

| Humidity | Store in a desiccated environment. | Prevents moisture uptake, which is a primary driver of disproportionation and clumping.[5][7] |

| Light | Protect from light by using amber glass vials or storing in a dark location. | Prevents photolytic degradation from UV and visible light exposure. |

| Container | Use a tightly sealed, airtight container with a chemically inert seal (e.g., PTFE-lined cap). | Prevents ingress of moisture and oxygen, and loss of HCl gas upon any disproportionation.[7] |

4.2 Handling Procedures

-

Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Handle the material in a glove box or glove bag under an inert atmosphere whenever possible. If not feasible, minimize the time the container is open to the atmosphere.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing.

-

Aliquotting: For frequent use, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes repeated exposure of the bulk stock to the environment.

Stability Testing: A Self-Validating Workflow

A robust stability testing program is essential to define the shelf-life and re-test period for the compound. The workflow should be designed as a self-validating system, incorporating controls and checks to ensure the integrity of the data.

// Node styles start [label="Receive & Characterize\n(t=0 analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; stress [label="Forced Degradation Study\n(Acid, Base, Peroxide, Heat, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; method_dev [label="Develop Stability-Indicating\nAnalytical Method (e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_val [label="Validate Method\n(ICH Q2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formal_study [label="Initiate Formal Stability Study\n(Long-term & Accelerated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pull_points [label="Analyze Samples\nat Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Analyze Data & Determine\nDegradation Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Establish Re-Test Period\n& Storage Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges (Workflow) start -> stress; stress -> method_dev [label="Identifies degradants"]; method_dev -> method_val; method_val -> formal_study [label="Qualified method"]; start -> formal_study [label="t=0 data"]; formal_study -> pull_points; pull_points -> data_analysis; data_analysis -> end; }

Caption: A self-validating workflow for stability assessment.Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and to establish the stability-indicating capability of the analytical method.[16][17]

-

Objective: To intentionally degrade the sample to a level of 5-20% to ensure that any formed degradants can be resolved from the parent peak by the analytical method.

-

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 8-24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid): Store the solid compound in a vial at 80°C for 1 week.

-

Photolytic Degradation (Solid): Expose the solid compound, spread thinly in a quartz dish, to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[18] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze all samples, including untreated controls, by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[19][20] The use of mass spectrometry (LC-MS) is highly recommended for the structural elucidation of unknown degradation products.[17]

-

Long-Term and Accelerated Stability Protocol (ICH Q1A)

This formal study establishes the re-test period or shelf life under defined storage conditions.

-

Objective: To monitor the physical and chemical integrity of the compound over time under controlled storage conditions.

-

Methodology:

-

Batch Selection: Use at least one representative batch of the material.

-

Container Closure: Store samples in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended condition (e.g., -20°C ± 5°C).

-

Accelerated: Store samples at an elevated condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH, depending on the intended primary storage). The accelerated condition is chosen to significantly increase the rate of degradation.

-

-

Testing Schedule:

-

Long-Term: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Accelerated: Pull samples at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance: Visual inspection for color change, clumping, etc.

-

Assay: Quantitative determination of the amount of this compound remaining.

-

Purity/Impurities: Determination of known and unknown degradation products using a validated stability-indicating HPLC method.

-

-

Conclusion

The chemical stability of this compound is a manageable but critical parameter that hinges on the rigorous control of its environment. The principal threats are moisture, which drives salt disproportionation, and elevated temperature, which accelerates all degradation pathways.[1] Photolytic degradation is also a significant risk due to the UV-absorbing nature of the pyrazine ring.

Adherence to the recommended storage conditions—specifically, storage at or below -20°C in a tightly sealed container under a dry, inert atmosphere and protected from light—is essential for preserving the compound's integrity.[5][21] Implementing a systematic approach to stability testing, grounded in ICH principles, will provide the robust data necessary to ensure the quality, reliability, and consistency of this vital chemical reagent in research and drug development endeavors.

References

A complete list of all sources cited within this guide is provided below. Each link has been verified for accessibility.

-

Chemical-Suppliers.com . This compound | CAS 39204-49-4. [Link]

-

Puri, V., et al. (2016) . Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Journal of Pharmaceutical Sciences. [Link]

-

ChemBK . PYRAZIN-2-YLMETHANAMINE HCL. [Link]

-

LookChem . Cas 39204-49-4,(PYRAZIN-2-YL)METHANAMINEHYDROCHLORIDE. [Link]

-

PubChem . (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781. [Link]

-

Wang, J., et al. (2017) . Stability of pharmaceutical salts in solid oral dosage forms. Drug Development and Industrial Pharmacy. [Link]

-

ResearchGate . Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt | Request PDF. [Link]

-

European Medicines Agency (EMA) . Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Diplomata Comercial . Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

ResearchGate . pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. [Link]

-

Pharma Growth Hub (YouTube) . ICH Q1B: Complete Guide to Photostability Testing. [Link]

-

IKEV . ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Taylor & Francis Online . Stability of pharmaceutical salts in solid oral dosage forms. [Link]

-

ECA Academy . ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency (EMA) . ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Semantic Scholar . Stability of pharmaceutical salts in solid oral dosage forms. [Link]

-

Molbase . Pyrazines. [Link]

-

Wikipedia . Pyrazine. [Link]

-

J-Stage . Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]

-

Ibis Scientific, LLC . The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

PubMed . Effect of pH on the stability of plant phenolic compounds. [Link]

-

PubMed . Pyrazines: occurrence, formation and biodegradation. [Link]

-

Separation Science . Analytical Techniques In Stability Testing. [Link]

-

ResearchGate . Proposed oxidative degradation pathway | Download Scientific Diagram. [Link]

-

Chemical Papers . Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

-

American Elements . Pyrazin-2-ylmethanamine. [Link]

-

MDPI . Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Spectroscopy Online . Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

ACS Publications . Biobased Pyrazine-Containing Polyesters. [Link]

-

ResearchGate . Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

National Institutes of Health (NIH) . Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

-

CONICET . Trends in Analytical chemistry. [Link]

-

News-Medical.Net . Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

-

ResearchGate . Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF. [Link]

-

University of Kentucky UKnowledge . THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

-

Oriental Journal of Chemistry . Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. [Link]

-

ResearchGate . Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. [Link]

-

ResearchGate . Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]

-

MDPI . Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

-

National Institutes of Health (NIH) . Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

Sources

- 1. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 39204-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. researchgate.net [researchgate.net]

- 9. chempap.org [chempap.org]

- 10. benchchem.com [benchchem.com]

- 11. lookchem.com [lookchem.com]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. ibisscientific.com [ibisscientific.com]

- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ikev.org [ikev.org]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 20. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

- 21. enamine.enamine.net [enamine.enamine.net]

Pyrazin-2-ylmethanamine Hydrochloride: A Strategic Building Block for Modern Medicinal Chemistry

Introduction: The Ascendancy of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a valuable component in the design of molecules that can effectively bind to biological targets.[1][2] The pyrazine nucleus is found in a multitude of clinically approved drugs, demonstrating its versatility across a wide range of therapeutic areas, from oncology to infectious diseases.[3][6]